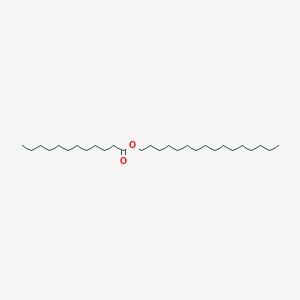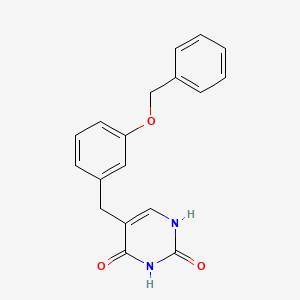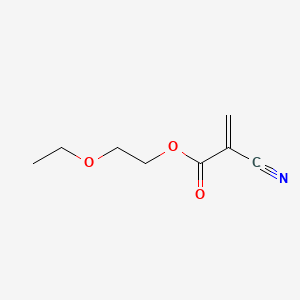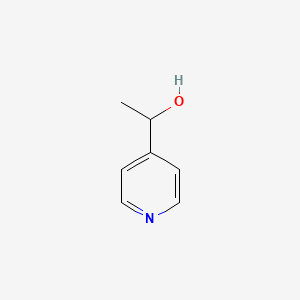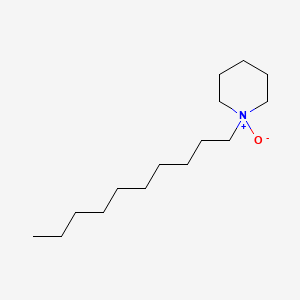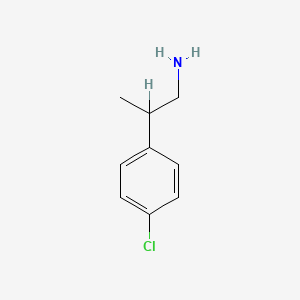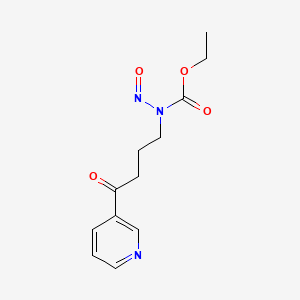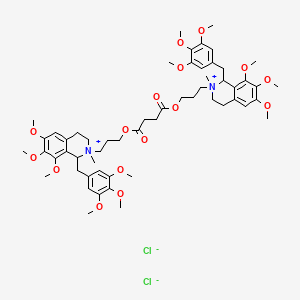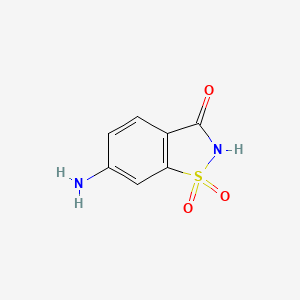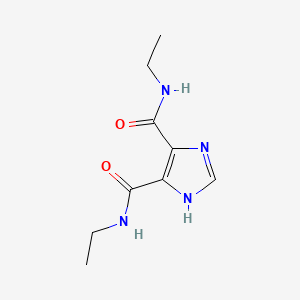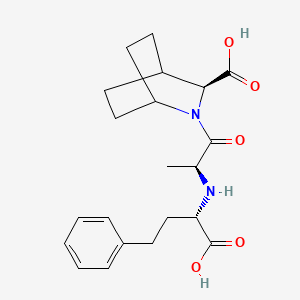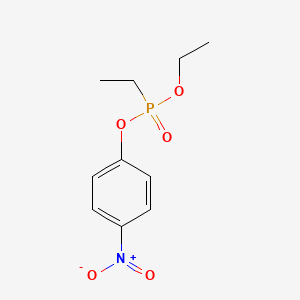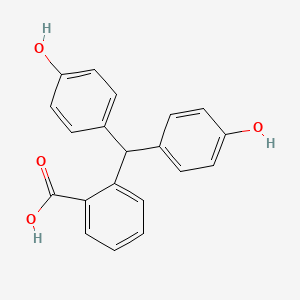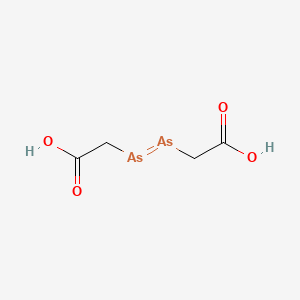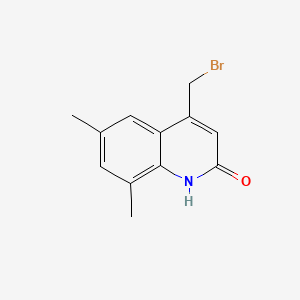
4-溴甲基-6,8-二甲基-2(1H)-喹啉酮
描述
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is a chemical compound with notable reactivity and potential for various chemical modifications and applications. Its synthesis, properties, and reactions highlight its significance in organic chemistry and potential utility in various fields.
Synthesis Analysis
The synthesis of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone and related quinolones has been explored through various methods. A notable approach involves a rapid two-step synthesis, starting with the condensation of o-nitroacetophenone with N,N-dimethylformamide dimethylacetal, followed by reductive cyclization under catalytic transfer hydrogenation conditions, completing in less than 3 hours (Tois et al., 2005). Additionally, a general synthesis methodology has been developed for 4-substituted quinolines, utilizing 4-haloquinoline intermediates for the introduction of various substituents late in the synthetic sequence (Outt et al., 1998).
Molecular Structure Analysis
The structure of related quinolone compounds has been confirmed through techniques such as X-ray crystallography, indicating the precise arrangement of substituents and the overall molecular geometry. This structural information is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions and Properties
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone participates in various chemical reactions, highlighting its versatility. For instance, the compound has been utilized in fluorescence derivatization for carboxylic acids in high-performance liquid chromatography, demonstrating its reactivity and potential for analytical applications (Yamaguchi et al., 1985).
科学研究应用
抗菌性能和药物开发
喹诺酮类抗菌剂代表了一类至关重要的抗感染剂,对各种细菌感染具有广谱活性。研究突出了喹诺酮的历史发展和治疗重要性,强调了它们在治疗革兰氏阴性和革兰氏阳性细菌引起的感染中的作用 (G. Bisacchi, 2015)。进一步的研究集中在新的喹诺酮类抗生素上,表明学术界和工业界都在不断努力开发具有改善的药代动力学特征和安全范围的候选药物,特别是那些对耐药菌株有效的药物 (Jason A. Wiles, B. J. Bradbury, M. Pucci, 2010)。
作用机制
喹诺酮的作用机制涉及抑制细菌 DNA 促旋酶和拓扑异构酶 IV,它们是细菌 DNA 复制和细胞分裂的关键酶。这种作用导致细菌细胞迅速死亡,使喹诺酮对广泛的细菌病原体有效。喹诺酮类抗菌剂的进化包括引入具有增强活性和更广泛抗菌谱的化合物,研究重点是克服耐药机制和改善药物安全性 (Aura Rusu et al., 2021)。
喹诺酮杂交研究
最近的研究还探索了喹诺酮与其他生物活性支架的杂交,以发现具有潜在抗癌活性的新化合物。例如,喹啉与查尔酮的结合已被研究,表明此类杂交物通过各种机制表现出显着的抗癌活性,包括抑制微管蛋白聚合和影响 DNA 切割活性 (M. Mohamed, G. E. Abuo-Rahma, 2020)。这一研究方向强调了喹诺酮的多功能性及其在抗菌应用之外的潜力。
绿色化学方法
人们还努力开发更绿色、更环保的喹诺酮化合物合成方法。这些方法旨在消除有害化学品和溶剂的使用,反映了可持续药物开发的趋势 (L. Nainwal et al., 2019)。
安全和危害
属性
IUPAC Name |
4-(bromomethyl)-6,8-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-7-3-8(2)12-10(4-7)9(6-13)5-11(15)14-12/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTASJMBMIZXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)N2)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178695 | |
| Record name | 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |
CAS RN |
23976-55-8 | |
| Record name | 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023976558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



